8-chloroisoquinoline-3-carboxylic acid
Description
Contextual Significance of Isoquinoline (B145761) Core Structures in Chemical Synthesis
The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govamerigoscientific.com This structural motif is embedded in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activities. nih.govrsc.orgnumberanalytics.com Consequently, isoquinoline and its derivatives are considered privileged scaffolds in drug discovery and development, with applications ranging from antimicrobial and anticancer agents to analgesics and anti-inflammatory compounds. nih.govamerigoscientific.comnumberanalytics.com The synthesis of diverse and complex isoquinoline-based molecules remains an active and challenging area of research, with continuous development of novel synthetic methodologies to access these valuable compounds. nih.gov
Importance of Carboxylic Acid Functionality in Heterocyclic Systems
The incorporation of a carboxylic acid group into a heterocyclic system, such as isoquinoline, profoundly influences the molecule's physicochemical and biological properties. The carboxylic acid moiety is a key pharmacophore, often involved in crucial interactions with biological targets through hydrogen bonding. researchgate.net It enhances the water solubility of a compound, which can be advantageous for its pharmacokinetic profile. researchgate.netwiley-vch.de Furthermore, the carboxylic acid group serves as a versatile synthetic handle, allowing for a wide range of chemical modifications and the creation of diverse derivatives, such as esters and amides. researchgate.netwiley-vch.de This functional group is a common feature in a significant portion of commercialized pharmaceuticals and agrochemicals. wiley-vch.de
Current Research Landscape and Emerging Trends in Halogenated Isoquinoline Chemistry
The field of halogenated isoquinoline chemistry is dynamic, with ongoing research focused on several key areas. A major trend is the development of more efficient and environmentally friendly synthetic methods for the construction and functionalization of these compounds. nih.gov There is also significant interest in exploring the diverse biological activities of halogenated isoquinolines, driven by the fact that a large number of clinically used drugs contain halogen atoms. researchgate.netnih.gov The introduction of halogens can enhance the pharmacological properties of a molecule, including its binding affinity and membrane permeability. researchgate.netresearchgate.net Researchers are actively investigating the potential of halogenated isoquinolines as anticancer, antimicrobial, and anti-inflammatory agents. amerigoscientific.comresearchgate.net Furthermore, the unique properties of halogenated compounds are being leveraged in material science for the development of novel materials. amerigoscientific.com
Scope and Objectives of Academic Inquiry for 8-Chloroisoquinoline-3-carboxylic acid
The academic inquiry into this compound is primarily focused on its synthesis, chemical characterization, and exploration of its potential as a building block for more complex molecules. Researchers are interested in understanding how the specific substitution pattern of the chlorine at the 8-position and the carboxylic acid at the 3-position influences the compound's reactivity and properties. The synthesis of this compound and its derivatives is a key objective, often as part of larger efforts to create libraries of related compounds for biological screening. While specific biological activity data for this compound is not extensively reported in the public domain, its structural similarity to other biologically active quinoline (B57606) and isoquinoline carboxylic acids suggests its potential for investigation in various therapeutic areas. For instance, related quinoline carboxylic acid derivatives have shown promise as antiproliferative and anti-inflammatory agents. nih.gov
Chemical and Physical Properties of this compound
Compound Names Mentioned
Structure
3D Structure
Properties
CAS No. |
1416713-86-4 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
8-chloroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14) |
InChI Key |
AOPYUCDFJSTTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Chloroisoquinoline 3 Carboxylic Acid and Its Precursors
Historical Development of Isoquinoline (B145761) Ring Synthesis
The foundational methods for constructing the isoquinoline nucleus were established in the late 19th and early 20th centuries. These classical reactions, while still relevant, often require harsh conditions and offer limited control over regioselectivity, particularly with substituted precursors.
The Bischler-Napieralski reaction , first reported in 1893, involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction typically yields 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.orgjk-sci.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups facilitating the electrophilic aromatic substitution. wikipedia.orgjk-sci.com For substrates lacking such activation, more forcing conditions are necessary. wikipedia.org
Another cornerstone of isoquinoline synthesis is the Pomeranz-Fritsch reaction , also discovered in 1893. wikipedia.org This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org While versatile, the yields of the Pomeranz-Fritsch reaction can be variable. wikipedia.org
These seminal reactions laid the groundwork for numerous modifications and advancements in isoquinoline synthesis, paving the way for the development of more sophisticated and efficient methodologies.
Targeted Synthetic Routes to 8-Chloroisoquinoline-3-carboxylic acid
The synthesis of this compound presents the dual challenge of constructing the isoquinoline core and ensuring the correct placement of the chloro and carboxylic acid groups. Modern synthetic strategies offer several potential pathways to achieve this.
Strategies for Regioselective Chlorination and Carboxylation
Achieving the desired 8-chloro-3-carboxy substitution pattern requires careful consideration of the timing and method of functional group introduction.
Regioselective Chlorination: The introduction of a chlorine atom at the C-8 position can be approached in several ways. One strategy involves starting with a pre-functionalized benzene (B151609) ring. For instance, 2-chloro-6-methylaniline (B140736) could serve as a precursor. google.com This starting material can then be elaborated into the isoquinoline ring system, carrying the C-8 chlorine atom throughout the synthesis.
Regioselective Carboxylation: The carboxylic acid group at the C-3 position can be introduced through various methods. One common approach is the oxidation of a precursor with a methyl or formyl group at the C-3 position. For example, a 3-methylisoquinoline (B74773) derivative can be oxidized to the corresponding carboxylic acid. acs.org Alternatively, an isoquinoline-3-carbaldehyde (B112757) can be oxidized to afford the desired carboxylic acid.
Direct C-H carboxylation of the isoquinoline ring is a more modern and atom-economical approach. While challenging, transition-metal-catalyzed C-H activation has emerged as a powerful tool for such transformations. mdpi.com For instance, photocatalytic methods have been developed for the C-5 carboxylation of 8-aminoquinoline (B160924) derivatives, suggesting the potential for regioselective carboxylation at other positions with appropriate directing groups. nih.gov
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, including isoquinolines. These methods offer high efficiency and functional group tolerance. For the synthesis of this compound, a plausible strategy could involve the construction of the isoquinoline core followed by a transition-metal-catalyzed carboxylation of an 8-chloro-3-halo-isoquinoline intermediate. nih.gov
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. rsc.orgnih.gov A hypothetical MCR approach to this compound could involve the reaction of 2-chlorobenzaldehyde, an amino acid derivative, and a third component that provides the remaining atoms for the pyridine (B92270) ring. For example, a three-component reaction of aryl ketones, hydroxylamine, and alkynes has been developed for the synthesis of substituted isoquinolines. nih.gov Adapting such a strategy with appropriately substituted starting materials could provide a direct route to the target molecule.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also provide an elegant pathway to complex heterocyclic systems.
Green Chemistry Principles and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, this could involve the use of water as a solvent, the development of catalyst systems that can be recycled, and the design of one-pot procedures to minimize purification steps. rsc.org For instance, the use of mechanochemical ball milling in the presence of a mild basic organocatalyst for three-component reactions represents a solvent-free and environmentally benign approach. rsc.org
Preparation of Key Synthons and Intermediates
The successful synthesis of this compound relies on the availability of key starting materials and intermediates.
A crucial synthon for introducing the 8-chloro functionality is 2-chloro-6-methylaniline . This compound can be prepared from 3-chloro-5-methyl-4-nitroaniline through a one-pot reaction involving diazotization to remove the amino group, followed by reduction of the nitro group. google.com
Another potential starting material is a substituted 2-chlorobenzaldehyde . This could be condensed with an aminoacetaldehyde acetal (B89532) in a Pomeranz-Fritsch type reaction.
For the introduction of the C-3 carboxylic acid group, an intermediate such as 3-methyl-8-chloroisoquinoline could be synthesized and subsequently oxidized. The synthesis of this intermediate could potentially be achieved through a Bischler-Napieralski reaction of N-[2-(2-chlorophenyl)ethyl]acetamide, followed by dehydrogenation.
The table below summarizes some of the key synthons and their potential roles in the synthesis of this compound.
| Synthon | Structure | Potential Role |
| 2-Chloro-6-methylaniline | Cl(C₆H₃)(CH₃)NH₂ | Precursor for the benzene ring of the isoquinoline, introducing the C-8 chloro group. |
| 2-Chlorobenzaldehyde | Cl(C₆H₄)CHO | Starting material for the Pomeranz-Fritsch reaction. |
| Aminoacetaldehyde diethyl acetal | H₂NCH₂CH(OEt)₂ | Reactant in the Pomeranz-Fritsch reaction to form the pyridine ring. |
| N-[2-(2-Chlorophenyl)ethyl]acetamide | Cl(C₆H₄)CH₂CH₂NHC(O)CH₃ | Precursor for the Bischler-Napieralski reaction. |
| 3-Methyl-8-chloroisoquinoline | C₁₀H₈ClN | Intermediate for subsequent oxidation to the carboxylic acid. |
| 8-Chloroisoquinoline-3-carbaldehyde | C₁₀H₆ClNO | Intermediate for oxidation to the carboxylic acid. |
Purification Techniques and Purity Assessment Methodologies
The purification of this compound and its precursors is crucial to obtain a product with the high purity required for research and development applications. A combination of techniques is often employed to remove impurities, which may include unreacted starting materials, by-products from side reactions, and residual solvents.
Recrystallization
Recrystallization is a primary and highly effective method for purifying solid compounds like this compound. illinois.edursc.org The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For carboxylic acids, polar solvents or mixtures of polar solvents are often suitable. For instance, a mixture of ethanol (B145695) and water can be an effective solvent system. The crude product is dissolved in the minimum amount of the hot solvent, and upon slow cooling, the purified crystals of this compound will form, leaving the more soluble impurities in the mother liquor. The purity can often be improved by performing multiple recrystallization cycles. A patent for the purification of a related compound, 7-chloroquinoline-8-carboxylic acids, suggests recrystallization from lower alcohols in the presence of a small amount of base, which could be an applicable technique here.
Chromatographic Methods
Column chromatography is another powerful technique for the purification of this compound and its intermediates. Silica gel is a common stationary phase for the purification of polar compounds. A gradient elution system, for example, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, can be used to separate the target compound from less polar and more polar impurities. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product, and finally the more polar impurities.
Purity Assessment Methodologies
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the final compound and for monitoring the progress of the reaction. nih.govsielc.comnih.govresearchgate.net A reversed-phase C18 column is commonly used for the analysis of aromatic carboxylic acids. sielc.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid to control the pH and suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is often performed using a UV detector, as the isoquinoline ring system exhibits strong UV absorbance. sielc.com The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC-UV Purity Analysis Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12-15 minutes |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the isoquinoline ring will appear as a series of multiplets in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm). organicchemistrydata.orglibretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid is characteristically found in the range of δ 160-185 ppm. libretexts.orgoregonstate.edu The carbons of the aromatic isoquinoline ring will resonate in the δ 120-150 ppm region.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation. For this compound (C₁₀H₆ClNO₂), the expected molecular ion peak [M]⁺ would be around m/z 207, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. miamioh.edulibretexts.orglibretexts.orgcore.ac.ukyoutube.com Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). miamioh.edulibretexts.org
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (δ 7.5-9.5 ppm, m); Carboxylic acid proton (δ 12-13 ppm, br s) |
| ¹³C NMR | Carbonyl carbon (δ ~165-175 ppm); Aromatic carbons (δ ~120-150 ppm) |
| Mass Spec (EI) | M⁺ at m/z 207/209 (approx. 3:1 ratio); fragments at m/z 190/192, 162/164 |
By employing these advanced synthetic, purification, and analytical methodologies, this compound can be prepared in high purity, enabling its use in further chemical and biological research.
Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic Techniques
High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive determination of the elemental composition and for probing the fragmentation pathways of 8-chloroisoquinoline-3-carboxylic acid. This method provides the exact mass of the molecule and its fragments, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₆ClNO₂.
The monoisotopic mass of this compound is 207.00871 Da. uni.lu In mass spectrometry, the molecule can be observed as various adducts. For instance, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 208.01599, while the deprotonated molecule [M-H]⁻ would be observed at an m/z of 206.00143. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ at m/z 229.99793 and the potassium adduct [M+K]⁺ at m/z 245.97187. uni.lu
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecule's structure. A common fragmentation pathway for carboxylic acids is the loss of water, leading to a fragment [M+H-H₂O]⁺ with an m/z of 190.00597. uni.lu Further fragmentation would involve the isoquinoline (B145761) ring system, and the specific pattern would be crucial in distinguishing it from other isomers.
Table 1: Predicted Mass Spectrometry Data for this compound and its Adducts uni.lu
| Adduct | m/z |
| [M+H]⁺ | 208.01599 |
| [M+Na]⁺ | 229.99793 |
| [M-H]⁻ | 206.00143 |
| [M+NH₄]⁺ | 225.04253 |
| [M+K]⁺ | 245.97187 |
| [M+H-H₂O]⁺ | 190.00597 |
| [M+HCOO]⁻ | 252.00691 |
| [M+CH₃COO]⁻ | 266.02256 |
| [M+Na-2H]⁻ | 227.98338 |
| [M]⁺ | 207.00816 |
| [M]⁻ | 207.00926 |
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution.
In ¹H NMR spectroscopy, the proton of the carboxylic acid group is expected to have a chemical shift in the range of 10-13 ppm, although this signal can be broad and may exchange with deuterium (B1214612) in certain solvents. princeton.edu The aromatic protons on the isoquinoline ring will appear in the downfield region, typically between 7 and 9 ppm. The specific chemical shifts and coupling constants of these protons would provide detailed information about their connectivity and the electronic environment of the ring system. Protons adjacent to the carboxylic acid group can be shifted to the 2.5-3.0 ppm region. libretexts.org
In ¹³C NMR spectroscopy, the carbon of the carboxylic acid group exhibits a characteristic signal between 165 and 185 ppm. princeton.edu The sp²-hybridized carbons of the isoquinoline ring will also have distinct chemical shifts in the downfield region, influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent.
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on their attached protons.
Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis
While solution-state NMR provides information about the molecule's structure in a solvated environment, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for identifying different crystalline forms, or polymorphs, which can have distinct physical properties. By analyzing the chemical shifts and line widths in ssNMR spectra, researchers can gain information about the local environment and packing of the molecules in the crystal lattice.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics of this compound.
In the FTIR spectrum of a carboxylic acid, the O-H stretching vibration of the carboxyl group typically appears as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a result of strong hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in the solid state. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. The C-O stretching vibration is usually observed in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch is typically a strong band. Raman spectroscopy is particularly useful for studying the vibrations of the aromatic ring system. ias.ac.inpsu.edu By analyzing the Raman spectra at different pH values, it is possible to observe the changes in the vibrational modes upon deprotonation of the carboxylic acid group and to determine the pKa of the compound. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net By growing a suitable single crystal of this compound, this technique can provide the exact bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com For instance, the structure of a related compound, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, was elucidated using this method, revealing important intermolecular contacts. mdpi.com The successful growth of high-quality crystals is a critical prerequisite for this powerful analytical technique. researchgate.net
Chiroptical Spectroscopic Studies (if applicable to chiral derivatives)
The parent molecule, this compound, is not chiral. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for their stereochemical characterization. mdpi.comnih.gov These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the absolute configuration of chiral molecules. unibo.it
Computational and Theoretical Investigations of 8 Chloroisoquinoline 3 Carboxylic Acid
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of molecules. For 8-chloroisoquinoline-3-carboxylic acid, these calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide accurate results for related isoquinoline (B145761) systems. psgcas.ac.in
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. It is anticipated that the chlorine substituent would increase the electronegativity and electrophilicity of the isoquinoline ring system.
Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
| Electronegativity (χ) | 4.25 |
| Chemical Hardness (η) | 2.25 |
| Global Electrophilicity (ω) | 4.01 |
Note: These are illustrative values and would need to be confirmed by specific DFT calculations.
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would be expected to show a significant negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential. Such an analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding. rsc.org
Mulliken atomic charge analysis would further quantify the charge distribution, providing specific values for each atom. This data would likely confirm the polarization of the C-Cl bond and the acidic nature of the carboxylic proton.
Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which can then be compared with experimental results for validation.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net For this compound, predictions of ¹H and ¹³C NMR spectra would be valuable for structural confirmation. The chemical shifts of the protons and carbons in the vicinity of the chlorine atom and the carboxylic acid group would be most affected. For instance, the carbon atom attached to the chlorine (C8) would experience a significant downfield shift. Studies on related isoquinoline derivatives have shown good agreement between calculated and experimental NMR shifts. bohrium.com
Vibrational frequencies can be calculated using DFT, and the results can be compared with experimental FT-IR and Raman spectra. researchgate.netnih.govresearchgate.net The calculated vibrational spectrum for this compound would show characteristic peaks for the C=O stretching of the carboxylic acid, the C-Cl stretching, and the various aromatic C-H and C-C stretching and bending modes of the isoquinoline core. Comparing these theoretical frequencies with experimental data helps in the precise assignment of the observed spectral bands. psgcas.ac.in
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | ~3500 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1720 |
| C=N Stretch (Isoquinoline) | ~1600 |
| Aromatic C=C Stretch | ~1580-1450 |
| C-Cl Stretch | ~750 |
Note: These are illustrative values and would need to be confirmed by specific DFT calculations.
Conformational Analysis and Energy Minimization Studies
The carboxylic acid group in this compound can rotate around the C-C single bond, leading to different conformers. Conformational analysis and energy minimization studies are essential to identify the most stable three-dimensional structure of the molecule. These studies typically involve systematically rotating the dihedral angle of the carboxylic acid group and calculating the potential energy at each step.
For the related isoquinoline-3-carboxylic acid, it has been found that the most stable conformer is planar, with the carboxylic acid group lying in the same plane as the isoquinoline ring. researchgate.netscilit.com It is likely that this compound also has a planar or near-planar most stable conformation to maximize conjugation. However, potential steric hindrance between the chlorine atom at the 8-position and the carboxylic acid group at the 3-position could lead to a slightly twisted conformation being the global minimum. Quantum-chemical calculations are necessary to determine the precise rotational barrier and the most stable geometry. nih.gov
Reaction Mechanism Predictions and Transition State Theory Applications
Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This is particularly useful for understanding its synthesis and reactivity.
For example, the synthesis of isoquinolines often involves reactions like the Pomeranz-Fritsch or Bischler-Napieralski reactions. numberanalytics.comwikipedia.org Theoretical studies can model these reaction pathways to understand the role of catalysts and predict the regioselectivity and stereoselectivity of the reactions. Transition state theory can be applied to calculate reaction rates and activation energies, providing a deeper understanding of the reaction kinetics. whiterose.ac.uk
Solvent Effects and Implicit/Explicit Solvation Models
The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models can account for solvent effects using either implicit or explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. acs.orgacs.org This approach is computationally efficient and can provide good estimates of how the solvent affects properties like conformational equilibria and electronic spectra. Explicit solvation models involve including a number of solvent molecules in the calculation, which allows for the study of specific solute-solvent interactions like hydrogen bonding. mdpi.combohrium.com Studies on isoquinoline have shown that hydrogen bonding with solvents like water can significantly affect its electronic states. aip.org For this compound, explicit models would be particularly useful for studying the solvation of the carboxylic acid group and its potential for hydrogen bonding with protic solvents.
Chemical Reactivity and Reaction Mechanisms of 8 Chloroisoquinoline 3 Carboxylic Acid
Acid-Base Equilibrium and Tautomerism Studies
To discuss the acid-base equilibrium, experimental determination of the compound's pKa values would be required. Isoquinoline (B145761) itself is a weak base (pKa of its conjugate acid is 5.14), and the presence of the electron-withdrawing chloro and carboxylic acid groups would be expected to decrease its basicity. amerigoscientific.comwikipedia.org The carboxylic acid group is acidic, and its pKa would be influenced by the electron-withdrawing nature of the chloro-isoquinoline ring. No specific pKa values for 8-chloroisoquinoline-3-carboxylic acid have been reported in the searched literature.
Similarly, tautomerism, while possible in heterocyclic systems, requires specific spectroscopic or computational studies for confirmation and characterization. beilstein-journals.org For instance, studies on hydroxyquinolines show they can exist as mixtures of tautomers in solution. beilstein-journals.org However, no such studies were found for this compound.
Nucleophilic Aromatic Substitution Reactions at the Halogenated Position
Nucleophilic aromatic substitution (SNAr) is a plausible reaction for this compound. The isoquinoline ring is an electron-deficient aromatic system, a characteristic that facilitates SNAr reactions, especially when electron-withdrawing groups are present. wikipedia.orglibretexts.org The carboxylic acid at position 3 and the ring nitrogen atom both act as electron-withdrawing groups, which should activate the ring towards nucleophilic attack.
A typical SNAr reaction would involve the displacement of the chloride at the C-8 position by a nucleophile. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is crucial for the reaction to occur. wikipedia.orglibretexts.org The electron-withdrawing groups help to stabilize this intermediate via resonance. However, without experimental studies, it is impossible to provide specific details on reaction kinetics, optimal conditions (e.g., temperature, solvent, choice of nucleophile), or yields for the substitution at the C-8 position of this specific molecule.
Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System
Electrophilic aromatic substitution (SEAr) on the isoquinoline ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system towards attack by electrophiles. gcwgandhinagar.comgraduatecollege.ac.in When the reaction does occur, it preferentially takes place on the benzene (B151609) ring portion of the molecule, typically at positions C-5 and C-8. gcwgandhinagar.comquimicaorganica.org
In the case of this compound, the situation is further complicated. The C-8 position is already substituted with a chlorine atom. Furthermore, the carboxylic acid group at C-3 is a deactivating group, which would further reduce the ring's reactivity towards electrophiles. Predicting the regioselectivity and reaction conditions for electrophilic substitution on the remaining open positions (e.g., C-5, C-6, C-7) would require specific experimental investigation, which is currently unavailable.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group at position C-3 is expected to undergo its characteristic reactions. However, the kinetics and mechanisms can be influenced by the bulky and electronically complex isoquinoline ring system.
Reduction and Oxidation ChemistryThe carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4).libretexts.orgbritannica.comlibretexts.orgMilder reducing agents are typically not effective. The direct reduction to an aldehyde is not a standard transformation and requires specific reagents.organic-chemistry.org
Regarding oxidation, the carboxylic acid functional group is generally resistant to further oxidation. libretexts.org However, the isoquinoline ring system itself can be susceptible to oxidation under harsh conditions, which can lead to ring cleavage. For example, oxidation of isoquinoline with potassium permanganate yields both phthalic acid and pyridine-3,4-dicarboxylic acid, indicating cleavage of either the benzene or pyridine (B92270) ring, respectively. gcwgandhinagar.comslideshare.net The influence of the chloro and carboxylic acid substituents on the outcome of such an oxidation for this specific molecule has not been studied.
Investigation of Catalyst-Mediated Transformations
The presence of a halogen atom and a carboxylic acid group on the isoquinoline scaffold makes this compound a prime candidate for a variety of catalyst-mediated transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions offer powerful methods for carbon-carbon and carbon-heteroatom bond formation, allowing for the diversification of the core structure.
Palladium-Catalyzed Cross-Coupling Reactions:
The chlorine atom at the 8-position can serve as a handle for several palladium-catalyzed cross-coupling reactions. The reactivity of aryl chlorides is typically lower than that of bromides or iodides, often requiring more specialized catalyst systems with electron-rich and bulky phosphine ligands.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would lead to the formation of 8-aryl- or 8-vinylisoquinoline-3-carboxylic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving good yields, especially with the less reactive aryl chloride.
Heck-Mizoroki Reaction: The coupling of the 8-chloro position with an alkene could be achieved via the Heck reaction. This would introduce a substituted vinyl group at the 8-position of the isoquinoline ring. The reaction is typically carried out in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the 8-position of the isoquinoline and a terminal alkyne, yielding 8-alkynylisoquinoline-3-carboxylic acids. This transformation is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.
Buchwald-Hartwig Amination: The chloro substituent at the 8-position can be replaced by a variety of nitrogen nucleophiles (primary or secondary amines, amides, etc.) through the Buchwald-Hartwig amination. This reaction provides a direct route to 8-aminoisoquinoline derivatives. The choice of a suitable palladium precursor and a bulky, electron-rich phosphine ligand is critical for the successful coupling of aryl chlorides.
Decarboxylative Cross-Coupling:
The carboxylic acid group at the 3-position offers another avenue for catalyst-mediated functionalization through decarboxylative cross-coupling reactions. In these reactions, the carboxylic acid is removed as carbon dioxide, and a new bond is formed at that position.
For instance, a palladium-catalyzed decarboxylative arylation could potentially couple the 3-position of the isoquinoline ring with an aryl halide. While this reaction is more commonly reported for heteroaromatic carboxylic acids activated by an adjacent nitrogen atom or an N-oxide functionality, its application to this compound could provide a novel route to 3-arylisoquinolines. A study on the regioselective decarboxylative arylation of 1- and 3-carboxy isoquinoline N-oxides with aryl iodides has demonstrated the feasibility of such transformations on the isoquinoline scaffold. nih.gov
Interactive Data Table of Potential Catalyst-Mediated Transformations
The following table summarizes potential catalyst-mediated transformations of this compound based on analogous reactions reported in the literature for similar substrates. The reaction conditions and yields are illustrative and would require optimization for this specific compound.
| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst System | Typical Base | Typical Solvent | Reference Reaction Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid | 8-Arylisoquinoline-3-carboxylic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/Water | 70-95 |
| Heck-Mizoroki Reaction | Alkene | 8-Vinylisoquinoline-3-carboxylic acid | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 60-85 |
| Sonogashira Coupling | Terminal alkyne | 8-Alkynylisoquinoline-3-carboxylic acid | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 75-98 |
| Buchwald-Hartwig Amination | Amine | 8-Amino-isoquinoline-3-carboxylic acid | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 65-90 |
| Decarboxylative Arylation | Aryl iodide | 8-Chloro-3-arylisoquinoline | Pd(OAc)₂, Ag₂CO₃ | K₂CO₃ | DMA | 50-80 |
Lack of Specific Research Data Precludes Detailed Analysis of this compound in Advanced Materials and Catalysis
A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically concerning the chemical compound this compound. While the broader class of isoquinoline carboxylic acids has been a subject of interest in various chemical fields, specific data on the 8-chloro substituted variant, particularly concerning its application as a building block for advanced materials and in catalysis, is not extensively documented in publicly accessible research. Consequently, a detailed article structured around its role in complex synthesis, as a precursor for functional materials, or in ligand and coordination chemistry cannot be generated with scientific accuracy at this time.
Research into related compounds, such as other substituted quinoline (B57606) and isoquinoline carboxylic acids, demonstrates the potential of this molecular scaffold. For instance, studies on various derivatives have shown their utility as building blocks in the synthesis of more complex heterocyclic systems. Furthermore, the coordination chemistry of isoquinoline and quinoline carboxylic acid derivatives with various metals has been explored, with some of the resulting metal complexes showing promise in catalytic applications, such as epoxidation and carbonylation reactions. rsc.orgresearchgate.net
Specifically, research on (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has detailed the synthesis of its coordination compounds with metals like copper, cobalt, and iron. mdpi.comresearchgate.net These complexes have been investigated for their catalytic activity, although they displayed low enantioselectivity in Henry and Michael addition reactions. mdpi.com Similarly, rhodium(I) carbonyl complexes utilizing quinoline-2-carboxylic acid and quinoline-8-carboxylic acid as ligands have proven to be effective catalysts for the carbonylation of methanol. researchgate.net The general class of carboxylic acids is also recognized for its utility in derivatization to create precursors for various functional materials and as adaptive functional groups in catalysis. princeton.edunih.gov
However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound without dedicated experimental validation. The precise influence of the chloro-substituent at the 8-position on the electronic properties, reactivity, and coordination behavior of the isoquinoline-3-carboxylic acid core remains an open area for scientific inquiry. Without specific studies on this compound, any discussion on its role in advanced chemical materials and catalysis would be speculative. Further research is necessary to elucidate the specific properties and potential applications of this particular compound.
Role of 8 Chloroisoquinoline 3 Carboxylic Acid in Advanced Chemical Materials and Catalysis
Development of Analytical Reagents and Probes (non-biological)
While direct applications of 8-chloroisoquinoline-3-carboxylic acid as a standalone analytical reagent or probe are not extensively documented in publicly available research, its structural framework makes it a significant precursor in the synthesis of sophisticated non-biological analytical tools. The isoquinoline (B145761) scaffold, particularly when functionalized, is integral to the design of chemosensors for a variety of analytes.
The primary route through which this compound is envisioned to contribute to this field is via its chemical modification to produce derivatives with specific sensing capabilities. The presence of the carboxylic acid group at the 3-position and the chlorine atom at the 8-position provides reactive handles for synthetic transformations. These sites allow for the introduction of fluorophores, chromophores, or specific binding moieties, thereby tailoring the final molecule to detect target analytes through mechanisms such as fluorescence quenching or colorimetric changes.
A key area where derivatives of similar quinoline (B57606) compounds have shown immense promise is in the development of fluorescent chemosensors for metal ion detection. For instance, the related compound 8-hydroxyquinoline (B1678124) is a well-known chelating agent and a fundamental component in many fluorescent sensors for metal ions like aluminum (Al³⁺) and zinc (Zn²⁺). The underlying principle of these sensors often involves the chelation of the metal ion by the quinoline derivative, which leads to a significant change in the photophysical properties of the molecule, such as an enhancement or shift in its fluorescence emission. This change in fluorescence provides a direct and sensitive method for the detection and quantification of the target metal ion.
Table of Related Compounds and Their Analytical Applications:
| Compound | Application | Principle of Detection |
| 8-Hydroxyquinoline | Fluorescent chemosensor for Al³⁺ and Zn²⁺ | Chelation-enhanced fluorescence |
| 8-Aminoquinoline (B160924) Derivatives | Fluorescent probes for Zn²⁺ | Photoinduced electron transfer (PET) |
| Quinolyl-based Sulfonamides | Zinc ionophores and sensors | Changes in fluorescence upon metal binding |
It is important to note that the development of such analytical reagents from this compound would require dedicated synthetic and analytical studies. These studies would need to establish the optimal reaction conditions for its derivatization and fully characterize the photophysical and binding properties of the resulting probes. While the potential is evident from the broader class of quinoline-based sensors, specific data on the analytical performance of probes derived directly from this compound remains a subject for future research.
Future Research Trajectories and Interdisciplinary Outlook
Exploration of Novel and Unprecedented Synthetic Methodologies
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on established methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. niscpr.res.innumberanalytics.compharmaguideline.com However, these methods can sometimes be limited by harsh reaction conditions, low yields, and a narrow substrate scope. niscpr.res.in Consequently, the development of novel and more efficient synthetic routes is a key area of future research.
Recent advancements have focused on transition-metal-catalyzed C-H activation and annulation reactions, offering more direct and atom-economical pathways to isoquinoline cores. niscpr.res.in For instance, ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without the need for an external oxidant. organic-chemistry.org Similarly, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds have demonstrated high chemo- and regioselectivity in producing a range of isoquinoline derivatives. organic-chemistry.org
Future efforts will likely explore:
Nitrogen atom insertion reactions: A novel approach involves the insertion of a nitrogen atom into indene (B144670) skeletons to directly form the isoquinoline ring system. rsc.org
Domino reactions: The development of one-pot, multi-component reactions that proceed through a cascade of transformations can significantly improve efficiency. organic-chemistry.org
Photochemical and electrochemical methods: These techniques can offer milder reaction conditions and unique reactivity patterns, potentially leading to the discovery of unprecedented synthetic pathways. rsc.org
In-depth Mechanistic Understanding through Advanced Physical Organic Chemistry
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced physical organic chemistry techniques, including kinetic studies, isotopic labeling, and computational modeling, will be instrumental in elucidating the intricate details of reactions involving 8-chloroisoquinoline-3-carboxylic acid.
For example, detailed mechanistic studies of the Curtius rearrangement and subsequent cyclization of cinnamoyl azides have provided insights into the formation of isoquinolinones. researchgate.net Similarly, understanding the mechanism of the Doebner reaction is key to improving the synthesis of quinoline-4-carboxylic acids, a related class of compounds. nih.govacs.org
Future research in this area will likely focus on:
Characterization of reactive intermediates: Identifying and characterizing transient intermediates in reactions can provide critical information about the reaction pathway.
Computational studies of transition states: Quantum chemical calculations can be used to model transition state structures and energies, offering insights into the factors that control reaction rates and selectivity. rsc.orgnih.govacs.org
Investigating the role of catalysts: Detailed studies on how catalysts interact with reactants and intermediates can lead to the development of more efficient and selective catalytic systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. mdpi.commdpi.comdurham.ac.ukbohrium.comuc.pt The integration of flow chemistry with automated synthesis platforms can further accelerate the discovery and optimization of new reactions and molecules. durham.ac.uk
The synthesis of various heterocyclic compounds, including indoles and pyrazoles, has already been successfully demonstrated using flow chemistry. mdpi.commdpi.com These continuous processes can often overcome the limitations of traditional batch methods, leading to higher yields and purities. mdpi.com For instance, the use of tube-in-tube gas-permeable membrane reactors has enabled the efficient use of reactive gases like carbon dioxide in the synthesis of carboxylic acids. durham.ac.uk
Future applications for this compound will likely involve:
Development of continuous flow syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound and its derivatives. rsc.orgrsc.org
Automated reaction screening: Utilizing automated platforms to rapidly screen a wide range of reaction conditions and catalysts to identify optimal synthetic routes.
In-line purification and analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and control of the reaction. durham.ac.uk
Computational Design of Functionalized Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. rsc.org These methods can be used to predict the properties and reactivity of molecules, enabling the rational design of new compounds with specific desired characteristics. rsc.orgpurdue.edu
For this compound, computational design can be used to:
Predict the biological activity of derivatives: By modeling the interaction of different functionalized derivatives with biological targets, it is possible to prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. nih.govnih.gov
Design molecules with tailored electronic properties: The electronic properties of the isoquinoline ring can be fine-tuned by the introduction of different substituents, which can in turn influence the compound's reactivity and physical properties. purdue.edu
Explore novel reaction pathways: Computational methods can be used to explore the feasibility of new and unknown reactions, guiding experimental efforts towards the most promising avenues. rsc.org
The use of quantum chemical calculations for reaction prediction is a rapidly developing field that holds great promise for the discovery of new synthetic methodologies. rsc.org
Sustainable and Circular Economy Approaches in Production and Application
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, driving a shift towards more sustainable and environmentally friendly processes. ijpsjournal.comnih.govrsc.orgpatsnap.com For the production and application of this compound, this translates to a focus on minimizing waste, reducing the use of hazardous substances, and designing processes that are more energy-efficient. nih.gov
Key areas for future research in this context include:
Use of greener solvents and catalysts: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, and developing recyclable catalysts. niscpr.res.inijpsjournal.com Microwave-assisted synthesis in aqueous micellar microreactors is one such promising approach. nih.gov
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org
Renewable feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the isoquinoline scaffold.
Circular design: Considering the entire lifecycle of the compound, from its production to its end-of-life, to design processes that allow for recycling and reuse.
By embracing these future research trajectories, the scientific community can continue to unlock the potential of this compound and its derivatives for a wide range of applications, while simultaneously advancing the goals of sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 8-chloroisoquinoline-3-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity before use) and flame-retardant antistatic lab coats. Avoid skin/eye contact and inhalation of aerosols .
- Ventilation : Use fume hoods for weighing or reactions to minimize airborne exposure .
- Storage : Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Reseal opened containers immediately and store upright to prevent leakage .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
Q. How can researchers verify the purity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity. Compare retention times against standards .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., aromatic proton signals at δ 7.8–8.5 ppm) and FT-IR (carboxylic acid C=O stretch ~1700 cm) .
- Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., molecular formula ) .
Q. What are the solubility characteristics of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (high), methanol (moderate), and water (low). Use sonication (30 min, 40°C) to enhance dissolution .
- LogP Analysis : Estimate partition coefficient (LogP ~2.75) via reverse-phase HPLC to predict lipid membrane permeability .
- pH-Dependent Solubility : Adjust pH with NaOH (e.g., 0.1 M) to deprotonate the carboxylic acid group, improving aqueous solubility .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer :
- Precursor Selection : Start with ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) for regioselective hydrolysis .
- Reaction Conditions : Optimize hydrolysis using 6 M HCl at 80°C for 12 hr, monitoring progress via TLC (eluent: ethyl acetate/hexane 1:1) .
- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps in quinoline ring formation .
Q. How should researchers address contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell line, incubation time, and solvent controls) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-amino vs. 8-chloro groups) using molecular docking simulations (e.g., AutoDock Vina) .
- Reproducibility Checks : Replicate key studies with independent batches of the compound, ensuring purity >95% via LC-MS .
Q. What advanced analytical techniques are suitable for detecting degradation products of this compound under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH) for 24 hr .
- HPLC-MS Analysis : Use a Q-TOF mass spectrometer in positive ion mode to identify degradation fragments (e.g., m/z 210.02 [M+H] for decarboxylated products) .
- Kinetic Modeling : Apply first-order decay models to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
